N-cyclopropyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide
CAS No.: 688773-41-3
Cat. No.: VC11795795
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688773-41-3 |
|---|---|
| Molecular Formula | C13H13N3O3 |
| Molecular Weight | 259.26 g/mol |
| IUPAC Name | N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C13H13N3O3/c17-11(14-8-5-6-8)7-16-12(18)9-3-1-2-4-10(9)15-13(16)19/h1-4,8H,5-7H2,(H,14,17)(H,15,19) |
| Standard InChI Key | UYMSTIHTRQSJMF-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
| Canonical SMILES | C1CC1NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Introduction
N-cyclopropyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide belongs to the class of quinazoline derivatives. Quinazoline frameworks are widely studied in medicinal chemistry due to their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the potential synthesis, structural characteristics, and biological significance of this compound.
Molecular Formula and Weight
The molecular formula is , with a calculated molecular weight of approximately 247.25 g/mol.
Synthesis Pathways
Although specific synthetic methods for this compound were not found in the provided data, similar quinazoline derivatives are often synthesized using:
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Cyclization reactions involving anthranilic acid derivatives and isocyanates.
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Amidation reactions to introduce the acetamide group.
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Incorporation of cyclopropyl groups via alkylation reactions.
These methods typically employ mild reaction conditions and are optimized for high yields.
Pharmacological Activities
Quinazoline derivatives are known for their diverse pharmacological activities:
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Anticancer: Many quinazoline-based compounds act as tyrosine kinase inhibitors.
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Antimicrobial: Effective against Gram-positive and Gram-negative bacteria.
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Anti-inflammatory: Potential inhibitors of enzymes like cyclooxygenase (COX).
Drug Development
The structural features of N-cyclopropyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide suggest it could be a candidate for further drug development targeting enzyme inhibition or receptor modulation.
Analytical Characterization
For structural confirmation and purity assessment:
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NMR Spectroscopy: and NMR to identify functional groups and confirm connectivity.
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Mass Spectrometry (MS): To determine molecular weight.
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Infrared Spectroscopy (IR): To identify characteristic functional groups like amides (C=O stretch).
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X-Ray Crystallography: For detailed structural elucidation.
Challenges
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Limited availability of detailed synthetic routes or biological data for this specific compound.
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Need for extensive in vitro and in vivo studies to evaluate its pharmacological potential.
Future Research
Further research should focus on:
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Developing efficient synthetic methods.
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Exploring structure-activity relationships (SAR) for biological optimization.
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Conducting preclinical studies to assess safety and efficacy.
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